5-cyclopropyl-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-cyclopropyl-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of Substituents: The cyclopropyl, methoxyphenyl, and phenyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Using large reactors to carry out the cycloaddition and substitution reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the triazole ring or other functional groups.
Substitution: Various substitution reactions can modify the phenyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the development of new materials with unique properties.
Biology
Enzyme Inhibition: These compounds can act as inhibitors for various enzymes.
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.
Medicine
Pharmaceuticals: Used in the development of drugs for treating infections, cancer, and other diseases.
Industry
Agriculture: Employed in the synthesis of agrochemicals.
Polymers: Used in the production of specialty polymers.
Mechanism of Action
The mechanism of action for 5-cyclopropyl-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Inhibition or activation of biochemical pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Such as 1-phenyl-1H-1,2,3-triazole-4-carboxamide.
Azole Compounds: Including imidazole and pyrazole derivatives.
Uniqueness
The unique combination of cyclopropyl, methoxyphenyl, and phenyl groups in 5-cyclopropyl-N-(4-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-cyclopropyl-N-(4-methoxyphenyl)-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-25-16-11-9-14(10-12-16)20-19(24)17-18(13-7-8-13)23(22-21-17)15-5-3-2-4-6-15/h2-6,9-13H,7-8H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDRKCCMMCTJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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